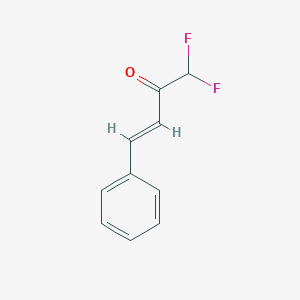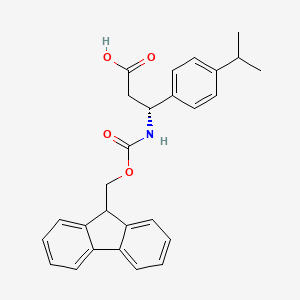
Styryl(difluoromethyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styryl(difluoromethyl) ketone is an organic compound characterized by the presence of a styryl group (a phenyl group attached to an ethylene group) and a difluoromethyl ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Styryl(difluoromethyl) ketone can be synthesized through various methods. One common approach involves the difluorination of 1-trifluoromethyl-1,3-diketones followed by a fragmentation process . This one-pot synthesis is convenient and efficient, allowing for the preparation of difluoromethyl ketones in good yields.
Another method involves the use of difluoromethyl sulfonium ylides as difluorocarbene sources, which can be used to achieve direct α-difluoromethylation of ketene silyl acetals . This method is highly selective and provides a straightforward route to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Styryl(difluoromethyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Styryl(difluoromethyl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of styryl(difluoromethyl) ketone involves its interaction with specific molecular targets, such as enzymes and proteins. The difluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity . This interaction is often mediated by the electrophilic nature of the carbonyl carbon atom and the ability of the difluoromethyl group to form hydrogen bonds and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Styryl(difluoromethyl) ketone can be compared with other similar compounds, such as trifluoromethyl ketones and other difluoromethyl ketones . These compounds share similar structural features but differ in their reactivity and applications. For example:
Trifluoromethyl Ketones: These compounds are more reactive due to the presence of an additional fluorine atom, making them potent inhibitors of various enzymes.
Other Difluoromethyl Ketones: These compounds have similar reactivity but may differ in their specific applications and properties.
List of Similar Compounds
- Trifluoromethyl ketone
- Difluoromethyl ketone
- Phenyl difluoromethyl ketone
- α,α-Difluoromethyl ketone
Propriétés
Formule moléculaire |
C10H8F2O |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
(E)-1,1-difluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H/b7-6+ |
Clé InChI |
MZOSOJWVJDDOBK-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)


![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)

